molecular formula C15H12N2O B2919133 1-Methyl-4-phenoxyphthalazine CAS No. 79690-84-9

1-Methyl-4-phenoxyphthalazine

Cat. No.: B2919133
CAS No.: 79690-84-9
M. Wt: 236.274
InChI Key: YZAOSZMLNQMDJD-UHFFFAOYSA-N
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Description

1-Methyl-4-phenoxyphthalazine is an organic compound with the molecular formula C15H13NO2 It is a derivative of phthalazine, a bicyclic heterocycle that contains two nitrogen atoms in adjacent positions within a six-membered ring fused to a benzene ring

Preparation Methods

The synthesis of 1-Methyl-4-phenoxyphthalazine can be achieved through several routes. One common method involves the nucleophilic substitution reaction of 4-chlorophthalazine with phenol in the presence of a base, followed by methylation of the resulting 4-phenoxyphthalazine . The reaction conditions typically include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-4-phenoxyphthalazine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of polar solvents, appropriate catalysts, and controlled temperatures to ensure the desired product formation.

Scientific Research Applications

1-Methyl-4-phenoxyphthalazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-phenoxyphthalazine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. For instance, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-Methyl-4-phenoxyphthalazine can be compared with other phthalazine derivatives, such as:

    Phthalazine: The parent compound, which lacks the methyl and phenoxy substituents.

    4-Phenoxyphthalazine: Similar to this compound but without the methyl group.

    1-Methylphthalazine: Lacks the phenoxy group but has the methyl substituent.

The uniqueness of this compound lies in its combined methyl and phenoxy substituents, which confer specific chemical and biological properties that are distinct from its analogs .

Properties

IUPAC Name

1-methyl-4-phenoxyphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-13-9-5-6-10-14(13)15(17-16-11)18-12-7-3-2-4-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAOSZMLNQMDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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